molecular formula C14H23NO3 B022154 O-Demethylmetoprolol CAS No. 62572-94-5

O-Demethylmetoprolol

Cat. No. B022154
CAS RN: 62572-94-5
M. Wt: 253.34 g/mol
InChI Key: CUKXSBOAIJILRY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of metoprolol and its metabolites, including O-Demethylmetoprolol, involves complex chemical processes. Svensson, Josefson, and Langkilde (2000) studied the synthesis of Metoprolol using Raman spectroscopy, which provides insights into the synthesis process of its metabolites as well (Svensson, Josefson, & Langkilde, 2000).

Molecular Structure Analysis

The molecular structure of O-Demethylmetoprolol is closely related to that of metoprolol, with differences mainly in the functional groups. Structural analysis of related compounds like sterol 14α-demethylase provides insight into the molecular structure of O-Demethylmetoprolol, as discussed in research by Lepesheva et al. (2009) (Lepesheva et al., 2009).

Chemical Reactions and Properties

The chemical reactions and properties of O-Demethylmetoprolol are influenced by its demethylation process. For example, Meunier and Meunier (1985) discuss peroxidase-catalyzed O-demethylation reactions, which are relevant to understanding the chemical reactions involving O-Demethylmetoprolol (Meunier & Meunier, 1985).

Physical Properties Analysis

The physical properties of O-Demethylmetoprolol, such as solubility and stability, can be inferred from studies on metoprolol. Shetty and Nelson (1988) provide information on the asymmetric synthesis and physical properties of metoprolol metabolites, which is relevant for understanding O-Demethylmetoprolol (Shetty & Nelson, 1988).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, can be understood by studying similar compounds. For instance, the study by Bellamine et al. (1999) on the sterol 14alpha-demethylase from Mycobacterium tuberculosis offers insights into the enzymatic processes that may be similar to those involving O-Demethylmetoprolol (Bellamine et al., 1999).

Scientific Research Applications

Metoprolol is a relatively selective β1-blocker, devoid of intrinsic sympathomimetic activity and possesses weak membrane stabilising activity . It has an established role in the management of essential hypertension and angina pectoris, and more recently, in patients with chronic heart failure .

  • Metabolomic Profiling

    • Application: Metabolomic profiling of Metoprolol has been used to study its effects on hypertension treatment .
    • Method: This involves the use of advanced analytical techniques to measure the levels of various metabolites in the body after administration of Metoprolol .
    • Results: The study revealed altered gut microbiota-derived urinary metabolites, providing insights into the drug’s mechanism of action .
  • Enantioselective Determination

    • Application: Techniques have been developed for the enantioselective determination of Metoprolol and its metabolites, including O-Demethylmetoprolol .
    • Method: This involves the use of chiral chromatographic techniques to separate and quantify the different enantiomers of the drug and its metabolites .
    • Results: This allows for a more direct approach to studying the pharmacokinetics and pharmacodynamics of Metoprolol .
  • Cardioselective Beta Blockade

    • Application: Metoprolol is used as a cardioselective beta blocker to study its effects on blood pressure and heart rate .
    • Method: This involves administering Metoprolol to patients and monitoring changes in cardiovascular parameters .
    • Results: Studies have shown that Metoprolol can effectively reduce blood pressure and heart rate in patients .
  • Enantiospecific Uptake and Depuration Kinetics

    • Application: The enantiospecific uptake and depuration kinetics of Metoprolol and its metabolites, including O-Demethylmetoprolol, have been studied in marine medaka .
    • Method: This involves exposing the marine medaka to the drug and its metabolites, and then studying the uptake and depuration kinetics .
    • Results: The study found that O-Demethylmetoprolol was one of the main metabolites identified, providing insights into the environmental impact of the drug .
  • Metabolic Drug Interactions with Immunosuppressants

    • Application: Metoprolol and its metabolites, including O-Demethylmetoprolol, have been studied for their interactions with immunosuppressants .
    • Method: This involves studying the metabolic pathways of the drug and its metabolites, and how they interact with immunosuppressants .
    • Results: The study provides insights into the metabolic drug interactions between Metoprolol and immunosuppressants, which can be important for personalized medication .
  • Chemical Reagent

    • Application: O-Demethylmetoprolol is used as a chemical reagent and a pharmaceutical intermediate .
    • Method: This involves using O-Demethylmetoprolol in various chemical reactions to produce other compounds .
    • Results: The use of O-Demethylmetoprolol as a chemical reagent expands its applications beyond medicine, into the field of chemistry .

Future Directions

The future directions in the study of O-Demethylmetoprolol could involve further exploration of its pharmacokinetic parameters and its interaction with other drugs . This could assist in optimizing future clinical trials and predicting dosage requirements for patients with different conditions .

properties

IUPAC Name

1-[4-(2-hydroxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-11(2)15-9-13(17)10-18-14-5-3-12(4-6-14)7-8-16/h3-6,11,13,15-17H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKXSBOAIJILRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40978153
Record name 1-[4-(2-Hydroxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol
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Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Demethylmetoprolol

CAS RN

62572-94-5
Record name O-Demethylmetoprolol
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Record name O-Demethylmetoprolol
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Record name 1-[4-(2-Hydroxyethyl)phenoxy]-3-[(propan-2-yl)amino]propan-2-ol
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Record name 62572-94-5
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Record name O-DEMETHYLMETOPROLOL
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

10 g of 1-[4-(2-hydroxyethyl)phenoxy]-2,3-epoxypropane produced in Example 1 was refluxed in 50 mL of isopropylamine for 16 hrs. The amine was removed under reduced pressure, the residue dissolved in warm toluene and the toluene removed under reduced pressure. On standing the oil solidified. Yield=12.8 g (98%). After recrystallization in petroleum ether this solid had a melting point of 77°-78° C.
Quantity
10 g
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
100
Citations
SW ELLIS, K ROWLAND, MJ ACKLAND… - Biochemical …, 1996 - portlandpress.com
… However, although the favoured regiomer overall was O-demethylmetoprolol (ODM), the regioselectivity for O-demethylation of each metoprolol enantiomer was significantly greater for …
Number of citations: 82 portlandpress.com
SS Murthy, HU Shetty, WL Nelson… - Biochemical …, 1990 - Elsevier
Enantio- and diastereoselective aspects of oxidative metabolism of metoprolol (1) were examined in the presence of rat liver and human liver microsomes using a pseudoracemate of 1, …
Number of citations: 66 www.sciencedirect.com
FM Belpaire, P Wijnant, A Tammerman… - Fundamental and …, 1997 - infona.pl
… Biotransformation of metoprolol to its metabolites α-hydroxymetoprolol (HM) and O-demethylmetoprolol (ODM) was studied in vitro, using microsomal preparations of three human livers. …
Number of citations: 1 www.infona.pl
FM Belpaire, P Wijnant, A Temmermann… - European journal of …, 1998 - Springer
… to o-hydroxymetoprolol (HM) and O-demethylmetoprolol (ODM) is mediated by CYP2D6. … metoprolol to o-hydroxymetoprolol (HM) and O-demethylmetoprolol (ODM) as a function of the …
Number of citations: 102 link.springer.com
DS Mautz, DD Shen, WL Nelson - Pharmaceutical research, 1995 - Springer
… of O-demethylmetoprolol and ot-hydroxymetoprolol. The h2D6-Val microsomes highly favored the formation of the O-demethylmetoprolol … For both variants, O-demethylmetoprolol …
Number of citations: 9 link.springer.com
J Fang, HA Semple, J Song - Journal of Chromatography B, 2004 - Elsevier
… Structures of metoprolol and its metabolites α-hydroxymetoprolol, O-demethylmetoprolol, metoprolol acid and deaminated metoprolol. Enzymes shown in the present study to be …
Number of citations: 63 www.sciencedirect.com
JM Pepper, MS Lennard, GT Tucker… - Pharmacogenetics and …, 1991 - journals.lww.com
… nmoles per mg of protein per incubation for o-hydroxymetoprolol (HM) and 0.43 to 0.56 (rat) and 1.47 to 1.66 (human) nmoles per mg of protein per incubation for O-demethylmetoprolol …
Number of citations: 14 journals.lww.com
CG Regårdh, L Ek, KJ Hoffmann - Journal of Pharmacokinetics and …, 1979 - Springer
… As the/3-blocking potency of O-demethylmetoprolol is approximately the same as for a-OH-metoprolol (1), the same conclusion would apply to O-demethylmetoprolol as the …
Number of citations: 36 link.springer.com
B Baune, V Furlan, AM Taburet, R Farinotti - Xenobiotica, 1999 - Taylor & Francis
… The production of a -hydroxymetoprolol and O-demethylmetoprolol were linear for 15 min and for microsomal protein and NADP+ concentrations of 2 mg} ml and 0.8 mm respectively (…
Number of citations: 1 www.tandfonline.com
M Leclercq, M Soichot, B Delhotal, E Bourgogne… - … Analytique et Clinique, 2019 - Elsevier
… In vitro experiments were conducted by diluting stock solutions of metoprolol, α-hydroxymetoprolol and O-demethylmetoprolol in blank urine at 200, 250, 500, 750 and 1000 μg/mL; cross…
Number of citations: 1 www.sciencedirect.com

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